1-(Decahydro-2,2,4a,7a-tetramethyl-1H-cyclobut(e)inden-5-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Decahydro-2,2,4a,7a-tetramethyl-1H-cyclobut(e)inden-5-yl)ethan-1-one is a complex organic compound with the molecular formula C17H28O It is characterized by its unique structure, which includes a decahydro-2,2,4a,7a-tetramethyl-1H-cyclobut(e)inden core
Vorbereitungsmethoden
The synthesis of 1-(Decahydro-2,2,4a,7a-tetramethyl-1H-cyclobut(e)inden-5-yl)ethan-1-one involves several steps. One common method includes the hydrogenation of a precursor compound, followed by cyclization and methylation reactions . The reaction conditions typically require high pressure and temperature, along with the use of catalysts such as palladium or platinum.
In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent output. The use of advanced purification techniques, such as distillation and chromatography, is also essential to obtain high-purity products.
Analyse Chemischer Reaktionen
1-(Decahydro-2,2,4a,7a-tetramethyl-1H-cyclobut(e)inden-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Decahydro-2,2,4a,7a-tetramethyl-1H-cyclobut(e)inden-5-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be employed in the study of biochemical pathways and enzyme interactions.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(Decahydro-2,2,4a,7a-tetramethyl-1H-cyclobut(e)inden-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-(Decahydro-2,2,4a,7a-tetramethyl-1H-cyclobut(e)inden-5-yl)ethan-1-one stands out due to its unique structural features and versatile reactivity. Similar compounds include:
1H-Cyclobut(e)inden-5-ol, decahydro-2,2,4a,7a-tetramethyl-: This compound shares a similar core structure but differs in functional groups, leading to distinct chemical properties and applications.
2,2,4a,7a-Tetramethyldecahydro-1H-cyclobuta(e)inden-5-ol: Another related compound with variations in its molecular structure, affecting its reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups and structural elements, making it a valuable compound for diverse scientific and industrial applications.
Eigenschaften
CAS-Nummer |
83846-52-0 |
---|---|
Molekularformel |
C17H28O |
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
1-(2,2,4a,7a-tetramethyl-1,2a,3,4,5,6,7,7b-octahydrocyclobuta[e]inden-5-yl)ethanone |
InChI |
InChI=1S/C17H28O/c1-11(18)12-6-8-17(5)14-10-15(2,3)13(14)7-9-16(12,17)4/h12-14H,6-10H2,1-5H3 |
InChI-Schlüssel |
VKULDVJHYSRIAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CCC2(C1(CCC3C2CC3(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.